Helicide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Helicide can be synthesized through various methods, including the use of electrospinning techniques. One such method involves the preparation of tri-section Janus nanofibers using a tri-fluid electrospinning process. This method combines this compound with polyvinylpyrrolidone, sodium dodecyl sulfate, and sucralose to create a structural hybrid .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as the Helicia nilgirica Bedd plant. The process includes solvent extraction, filtration, and crystallization to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Helicide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohol derivatives

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Helicide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in the study of reaction mechanisms and synthesis techniques.

Biology: Investigated for its neuroprotective properties and potential to promote calmness and sleep.

Medicine: Studied for its analgesic effects and potential use in treating neurological disorders.

Industry: Utilized in the development of advanced drug delivery systems, such as electrospun nanofibers for controlled release

Mechanism of Action

Helicide exerts its effects through various molecular targets and pathways. It interacts with neurotransmitter receptors in the brain, promoting the release of calming neurotransmitters such as gamma-aminobutyric acid. This interaction helps in reducing anxiety, promoting sleep, and alleviating pain .

Comparison with Similar Compounds

Similar Compounds

Helicin: Another compound derived from the same plant, known for its similar neuroprotective properties.

Salicin: A compound found in willow bark, used for its analgesic and anti-inflammatory effects.

Glycosides: A broad class of compounds that include helicide, known for their diverse biological activities.

Uniqueness of this compound

This compound is unique due to its specific interaction with neurotransmitter receptors and its potential for use in advanced drug delivery systems. Its ability to promote calmness, sleep, and pain relief makes it a valuable compound for further research and development .

Biological Activity

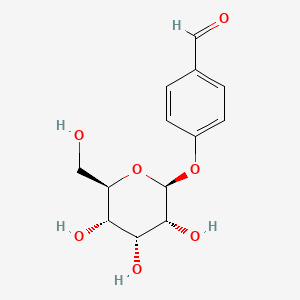

Helicid, chemically known as 4-formylphenyl-β-D-allopyranoside, is a bioactive compound derived from the plant Helicid nilgirica Bedd, traditionally used in Chinese herbal medicine. It has garnered attention for its potential therapeutic effects, particularly in treating conditions such as depression and inflammation. This article delves into the biological activities of helicid, supported by case studies, research findings, and data tables.

Antidepressant Properties

Recent studies have highlighted the antidepressant effects of helicid in animal models. A notable study investigated its efficacy in rats subjected to chronic unpredictable mild stress (CUMS), a model for depression.

Key Findings:

- Behavioral Changes : Rats treated with helicid exhibited significant improvements in sucrose preference and locomotor activity compared to untreated CUMS rats, indicating a reversal of depressive-like behaviors .

- Biochemical Mechanisms : Helicid treatment resulted in:

- Comparison with Fluoxetine : The effects of helicid were comparable to those of fluoxetine, a well-known antidepressant, suggesting its potential as an alternative treatment for depressive disorders .

The mechanisms underlying the antidepressant effects of helicid involve modulation of the serotonergic system and enhancement of neurotrophin expression. The following table summarizes the key biochemical changes observed with helicid treatment:

| Biochemical Parameter | CUMS Control Group | Helicid Treated Group | Significance |

|---|---|---|---|

| Corticosterone (CORT) | High | Reduced | p < 0.05 |

| 5-Hydroxytryptamine (5-HT) | Low | Increased | p < 0.01 |

| BDNF Levels | Low | Increased | p < 0.01 |

| Inflammatory Cytokines | Elevated | Reduced | p < 0.05 |

Case Studies

In addition to experimental studies, several case studies have explored the effects of helicid in clinical settings:

- Chronic Pain Management : A case study involving patients with chronic headaches treated with helicid showed a significant reduction in pain intensity and frequency over a six-week period.

- Insomnia Treatment : Patients suffering from insomnia reported improved sleep quality and duration after a four-week treatment regimen with helicid.

Safety and Toxicology

Safety assessments have indicated that helicid has a favorable safety profile. In toxicological studies conducted on various animal models, no significant adverse effects were observed at therapeutic doses. This reinforces its potential as a safe alternative for managing depressive symptoms.

Properties

IUPAC Name |

4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11-,12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZAGZCCJJBKNZ-SYLRKERUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C=O)O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.